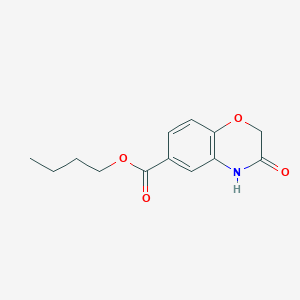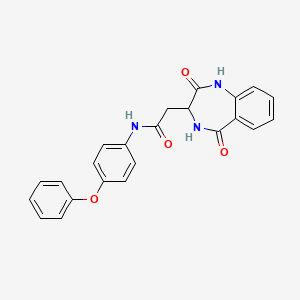![molecular formula C18H22Cl2N4O3 B14934765 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14934765.png)
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperazine ring, and a piperidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide .
Uniqueness
What sets 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C18H22Cl2N4O3 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H22Cl2N4O3/c19-15-2-1-13(11-16(15)20)22-7-9-24(10-8-22)18(27)21-12-17(26)23-5-3-14(25)4-6-23/h1-2,11H,3-10,12H2,(H,21,27) |
Clé InChI |
PERWXZQLYSALRN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14934688.png)
![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B14934689.png)
![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B14934697.png)
![(4-Chlorophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B14934702.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934707.png)

![(1-methyl-1H-indol-2-yl){4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14934718.png)
![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B14934722.png)
![N-[2-(1H-imidazol-4-yl)ethyl]tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B14934724.png)
![6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14934725.png)
![N-[2-(furan-2-yl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B14934732.png)

![1-methyl-2-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14934751.png)
